molecular formula C15H12N4O3 B2486097 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1788843-76-4

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2486097
CAS No.: 1788843-76-4
M. Wt: 296.286
InChI Key: YXTBOINOIXUYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBD belongs to the class of pyrazolopyrimidine compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and chemical properties of related pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their utility as key intermediates in creating compounds with potential biological activities. For instance, studies have shown the synthesis of enaminones as building blocks for substituted pyrazoles, exploring their potential in anticancer and antimicrobial activities. Such synthetic pathways offer insights into the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry and their potential for diverse chemical modifications (Riyadh, 2011).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor potentials of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been synthesized and evaluated for their biological activities, indicating their potential use in developing new therapeutic agents. For example, novel pyrazolopyrimidine derivatives have been synthesized and tested for their anticancer and anti-inflammatory properties, showing promising results in inhibiting cancer cell growth and inflammation (Rahmouni et al., 2016).

Biological Evaluation and Drug Development

Research into pyrazolo[1,5-a]pyrimidine derivatives extends into their evaluation as potential drug candidates for various diseases. For instance, compounds have been identified for their significant anti-influenza activities, highlighting the potential of these derivatives in antiviral therapy (Hebishy et al., 2020). Additionally, the exploration of these compounds as inhibitors of specific enzymes, such as phosphodiesterases, indicates their potential application in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Future Directions

The future directions for the study of pyrazolo[1,5-a]pyrimidines could involve further exploration of their photophysical properties and potential applications in medicinal chemistry and material science . The development of new synthetic routes and functionalization of these compounds could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

In terms of their biological activity, pyrazolo[1,5-a]pyrimidines have shown potential as antitumor agents . They have been found to inhibit the growth of various cell lines . .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on their specific structure. Factors such as the presence of electron-donating or electron-withdrawing groups can influence their absorption and emission behaviors .

The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, is another area that would require specific study. For example, the stability of some pyrazolo[1,5-a]pyrimidines under exposure to extreme pH has been studied .

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-9-4-14-16-6-11(7-19(14)18-9)17-15(20)10-2-3-12-13(5-10)22-8-21-12/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTBOINOIXUYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.